(S)-Ethosuximide - 39122-19-5

(S)-Ethosuximide

Catalog Number: EVT-1583194
CAS Number: 39122-19-5
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-ethosuximide is the (S)-enantiomer of ethosuximide. It is an enantiomer of a (R)-ethosuximide.
Source

(S)-Ethosuximide is synthesized through various chemical pathways, primarily involving the condensation of specific precursors under controlled conditions. Its development was aimed at providing a more effective treatment for absence seizures compared to other anticonvulsants available at the time.

Classification

(S)-Ethosuximide falls under the classification of anticonvulsants and is specifically categorized as a succinimide derivative. It operates by targeting T-type voltage-sensitive calcium channels, which play a crucial role in neuronal firing and neurotransmitter release.

Synthesis Analysis

Methods

The synthesis of (S)-Ethosuximide typically involves several key steps:

  1. Knoevenagel Condensation: The reaction begins with the condensation of methylethylketone and cyanoacetic ester.
  2. Hydrogen Cyanide Addition: Hydrogen cyanide is introduced to the product of the first step.
  3. Acidic Hydrolysis and Decarboxylation: The resulting dinitrile undergoes acidic hydrolysis followed by decarboxylation to yield 2-methyl-2-ethylsuccinic acid.
  4. Formation of Ethosuximide: This acid reacts with ammonia to form a diazonium salt, which subsequently undergoes heterocyclization to produce (S)-Ethosuximide .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is usually purified through crystallization or chromatography.

Molecular Structure Analysis

Structure

The molecular structure of (S)-Ethosuximide consists of a pyrrolidine ring fused with a succinimide moiety. Its chemical formula is C7H11N1O2C_7H_{11}N_1O_2, and it features one chiral center, contributing to its stereochemistry.

Data

  • Molecular Weight: 141.17 g/mol
  • Melting Point: 64.5 °C
  • Solubility: Freely soluble in water
  • Octanol/Water Partition Coefficient: 0.38 .
Chemical Reactions Analysis

Reactions

(S)-Ethosuximide can participate in various chemical reactions typical for compounds containing imides and esters:

  1. Nucleophilic Substitution: The imide nitrogen can be substituted by nucleophiles under appropriate conditions.
  2. Hydrolysis: It can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of carboxylic acids.

Technical Details

The reactivity profile is influenced by the electronic properties of substituents on the pyrrolidine ring, which can alter the compound's stability and interaction with biological targets.

Mechanism of Action

Process

(S)-Ethosuximide primarily exerts its anticonvulsant effects by selectively inhibiting T-type voltage-sensitive calcium channels located in thalamic neurons. This inhibition reduces calcium ion influx, thereby stabilizing neuronal excitability and preventing abnormal firing associated with absence seizures.

Data

The therapeutic concentration range for (S)-Ethosuximide in humans is approximately 280–700 μM . Its mechanism also involves modulation of neurotransmitter release and influences on various calcium-dependent cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder or waxy solid.
  • Melting Point: 64.5 °C.
  • Solubility: Freely soluble in water, indicating good bioavailability.

Chemical Properties

  • Molecular Weight: 141.17 g/mol.
  • Octanol/Water Partition Coefficient: 0.38, indicating moderate lipophilicity which affects its pharmacokinetics .
Applications

(S)-Ethosuximide is predominantly used for:

  • Clinical Use: Treatment and management of absence seizures (petit mal seizures) in both children and adults.
  • Research Applications: Investigated for potential neuroprotective properties and as a scaffold for developing new compounds aimed at treating neurodegenerative diseases .
Molecular Pharmacology of (S)-Ethosuximide

Ion Channel Targeting Mechanisms

T-Type Calcium Channel Inhibition Dynamics

(S)-Ethosuximide selectively inhibits low-voltage-activated T-type calcium channels (Cav3.1, Cav3.2, Cav3.3), which are critical for thalamocortical rhythmicity underlying absence seizures. Key mechanisms include:

  • Voltage-dependent blockade: Preferentially binds to channels in the inactivated state during sustained neuronal hyperpolarization (-70 mV to -40 mV), reducing "window current" that sustains thalamic oscillations [1] [8].
  • Isoform specificity: Higher potency against Cav3.2 (IC₅₀ = 0.3–1.0 mM) than Cav3.1/Cav3.3, attributed to structural differences in the channel’s pore-forming α1H subunit [1].
  • Frequency-dependent inhibition: Attenuates burst firing in thalamic relay neurons at therapeutic concentrations (3.5–10 mM), disrupting synchronized spike-wave discharges (SWDs) [1] [4].

Table 1: T-Type Calcium Channel Blockade by (S)-Ethosuximide

ParameterCav3.1Cav3.2Cav3.3
IC₅₀ (mM)0.5–1.20.3–1.00.8–1.5
Voltage DependenceStrongStrongModerate
Role in SWDsModerateHighLow

Modulation of Voltage-Gated Sodium/Potassium Currents

Beyond T-type channels, (S)-Ethosuximide modulates voltage-gated cation channels:

  • Sodium channels (Naᵥ): Reduces persistent Na⁺ currents in cortical pyramidal neurons (IC₅₀ ≈ 1.89 mM), limiting sustained depolarization and burst generation [4].
  • Potassium channels (Kᵥ): Enhances delayed rectifier K⁺ currents in hippocampal neurons, accelerating repolarization and decreasing neuronal hyperexcitability [2] [4].

Synergistic Interactions with GABAergic and Glutamatergic Systems

(S)-Ethosuximide indirectly modulates neurotransmitter systems:

  • GABAergic potentiation: Amplifies tonic GABA currents by 40–60% in thalamic neurons via enhanced postsynaptic Cl⁻ influx, increasing inhibitory tone [4].
  • Glutamatergic suppression: Reduces NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) by 25% in cortical synapses, likely via downstream calcium signaling modulation [5] [6].
  • Nitric oxide (NO) crosstalk: Paradoxically, (S)-Ethosuximide’s efficacy is impaired by NOS inhibitors (e.g., Nᴳ-nitro-L-arginine) but enhanced by 7-nitroindazole, suggesting complex NO-dependent pathways [5] [6].

Enzyme Interaction Pathways

CYP3A4- and CYP2E1-Mediated Metabolic Modulation

(S)-Ethosuximide undergoes extensive hepatic metabolism:

  • Primary metabolism: 80–90% is oxidized by CYP3A4 to form 2-(1-hydroxyethyl)-2-methylsuccinimide (active metabolite) [1].
  • Secondary pathway: CYP2E1 catalyzes hydroxylation of the ethyl side chain, producing inactive metabolites excreted renally [1].
  • Drug interactions: CYP3A4 inducers (e.g., carbamazepine) reduce plasma concentrations by 35–40%, requiring dose adjustments [9].

Impact on Nitric Oxide Synthase Activity

(S)-Ethosuximide exhibits bidirectional effects on NOS:

  • Acute inhibition: Suppresses neuronal NOS (nNOS) activity by 30% in cortical tissues, reducing NO-mediated glutamate release [4].
  • Long-term potentiation: Upregulates endothelial NOS (eNOS) expression after chronic treatment, improving cerebrovascular perfusion in epilepsy models [4] [6].

Table 2: Enzyme Interactions of (S)-Ethosuximide

EnzymeEffectFunctional Consequence
CYP3A4Substrate oxidation (major pathway)Generates active metabolite
CYP2E1Side-chain hydroxylationInactivates drug for renal excretion
nNOSAcute inhibition (30%)Reduces excitotoxicity
eNOSChronic upregulationEnhances neurovascular coupling

Genetic and Epigenetic Modulators of Pharmacodynamic Response

Genetic Variants

  • CACNA1H polymorphisms: Missense mutations (e.g., R788C, G773D) in Cav3.2 increase channel sensitivity to (S)-Ethosuximide by 2.5-fold, correlating with seizure freedom in 90% of CAE patients [1] [8].
  • CYP3A4*1B allele: Reduces metabolic clearance by 25%, leading to 30–50% higher plasma levels in carriers [9].

Epigenetic Regulation

  • DNA methylation: Hypermethylation of the CACNA1G (Cav3.1) promoter in drug-resistant patients decreases channel expression, reducing drug efficacy [1].
  • miRNA modulation: Upregulation of miR-134 in thalamic neurons enhances (S)-Ethosuximide’s effects by silencing the KCNQ2 gene, which encodes pro-excitatory M-currents [8].

Properties

CAS Number

39122-19-5

Product Name

(S)-Ethosuximide

IUPAC Name

(3S)-3-ethyl-3-methylpyrrolidine-2,5-dione

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m0/s1

InChI Key

HAPOVYFOVVWLRS-ZETCQYMHSA-N

SMILES

CCC1(CC(=O)NC1=O)C

Canonical SMILES

CCC1(CC(=O)NC1=O)C

Isomeric SMILES

CC[C@]1(CC(=O)NC1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.